molecular formula C6H7N5O B13091497 [1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1,7-dimethyl- CAS No. 61402-43-5

[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1,7-dimethyl-

Cat. No.: B13091497
CAS No.: 61402-43-5
M. Wt: 165.15 g/mol
InChI Key: RZFBFPUCNAYUDI-UHFFFAOYSA-N
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Description

1,7-Dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one is a heterocyclic compound that belongs to the class of triazolotriazines This compound is known for its unique structural features, which include a fused triazole and triazine ring system

Preparation Methods

The synthesis of 1,7-Dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate, followed by cyclization with formic acid. The reaction conditions often require elevated temperatures and the use of catalysts to facilitate the formation of the fused ring system .

Chemical Reactions Analysis

1,7-Dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one undergoes various chemical reactions, including:

Scientific Research Applications

1,7-Dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,7-Dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial effects. In the context of energetic materials, the compound undergoes rapid decomposition upon ignition, releasing a significant amount of energy .

Comparison with Similar Compounds

1,7-Dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one can be compared with other similar compounds, such as:

Properties

CAS No.

61402-43-5

Molecular Formula

C6H7N5O

Molecular Weight

165.15 g/mol

IUPAC Name

1,7-dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one

InChI

InChI=1S/C6H7N5O/c1-4-8-6-10(2)7-3-5(12)11(6)9-4/h3H,1-2H3

InChI Key

RZFBFPUCNAYUDI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=O)C=NN(C2=N1)C

Origin of Product

United States

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